- Mixed Mg/Li amides of the type R2NMgCl·LiCl as highly efficient bases for the regioselective generation of functionalized aryl and heteroaryl magnesium compounds, Angewandte Chemie, 2006, 45(18), 2958-2961
Cas no 98027-84-0 (2,6-Dichloro-4-iodopyridine)
2,6-Dichloro-4-joodpyridine is een veelzijdige organische verbinding die voornamelijk wordt gebruikt als tussenproduct in de synthese van farmaceutische stoffen en gespecialiseerde chemicaliën. De aanwezigheid van zowel chloor- als joodsubstituenten op de pyridinering biedt reactieve mogelijkheden voor verdere functionalisering, zoals kruiskoppelingen of nucleofiele substituties. Dit maakt de stof bijzonder waardevol in organische synthese en medicijnontwikkeling. De verbinding kenmerkt zich door een hoge zuiverheid en stabiliteit, wat essentieel is voor reproduceerbare onderzoeksresultaten. Door zijn specifieke elektronenverdeling is 2,6-dichloor-4-joodpyridine geschikt voor toepassingen in katalyse en materiaalwetenschap.
2,6-Dichloro-4-iodopyridine structure
Product Name:2,6-Dichloro-4-iodopyridine
CAS-nummer:98027-84-0
MF:C5H2Cl2IN
MW:273.886551380157
MDL:MFCD07368400
CID:61931
PubChem ID:11737393
Update Time:2025-06-26
2,6-Dichloro-4-iodopyridine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,6-Dichloro-4-iodopyridine
- 2,6-Dichloro-4-iodo-pyridine
- 2 6-dichloro-4-iodopyridine
- PYRIDINE, 2,6-DICHLORO-4-IODO-
- PubChem17648
- 2,6-Dichloro-4-iodopyridine,
- 2,6 dichloro-4-iodo pyridine
- NGSKFMPSBUAUNE-UHFFFAOYSA-N
- EBD16995
- BCP03577
- BBL101271
- STL555067
- 4-IODO-2,6-DICHLOROPYRIDINE
- LS20633
- TRA0010168
- AB32018
- 2,6-Dichloro-4-iodopyridine (ACI)
- DTXSID00471453
- BB 0261950
- 2,6-dichloro-4-iodopyridine;2 6-Dichloro-4-iodopyridine
- EN300-125368
- FT-0682253
- J-507432
- 2,6-Dichloro-4-iodopyridine, 97%
- AKOS005257743
- MFCD07368400
- HY-41945
- SCHEMBL363319
- GS-5875
- AM20061785
- SY019485
- 98027-84-0
- CS-D1682
- D4774
- AC-26248
- DB-000817
-
- MDL: MFCD07368400
- Inchi: 1S/C5H2Cl2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H
- InChI-sleutel: NGSKFMPSBUAUNE-UHFFFAOYSA-N
- LACHT: IC1C=C(N=C(C=1)Cl)Cl
Berekende eigenschappen
- Exacte massa: 272.86100
- Monoisotopische massa: 272.86090g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 91
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.4
- Topologisch pooloppervlak: 12.9
Experimentele eigenschappen
- Kleur/vorm: 灰黄色粉末
- Dichtheid: 2.129
- Smeltpunt: 161.0 to 165.0 deg-C
- Kookpunt: 291.6℃ at 760 mmHg
- Vlampunt: 130.1±25.9 °C
- Brekindex: 1.652
- PSA: 12.89000
- LogboekP: 2.99300
- Gevoeligheid: Light Sensitive
- Oplosbaarheid: 未确定
2,6-Dichloro-4-iodopyridine Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Danger
- Gevaarverklaring: H302,H315,H317,H318,H335
- Waarschuwingsverklaring: P261,P280,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 22-37/38-41-43
- Veiligheidsinstructies: S26-S36
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:Store long-term at 2-8°C
- Risicozinnen:R22; R37/38; R41; R43
2,6-Dichloro-4-iodopyridine Douanegegevens
- HS-CODE:2933399090
- Douanegegevens:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Dichloro-4-iodopyridine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 654078-1G |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 1g |
¥580.62 | 2023-12-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808524-25g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 25g |
1,080.00 | 2021-05-17 | |
| Matrix Scientific | 057340-1g |
2,6-Dichloro-4-iodopyridine, 90% |
98027-84-0 | 90% | 1g |
$14.00 | 2021-06-27 | |
| Matrix Scientific | 057340-5g |
2,6-Dichloro-4-iodopyridine, 90% |
98027-84-0 | 90% | 5g |
$39.00 | 2021-06-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥27 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016546-5g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 5g |
¥76 | 2024-07-19 | |
| TRC | D435253-10mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D435253-50mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D435253-100mg |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124050-1g |
2,6-Dichloro-4-iodopyridine |
98027-84-0 | 97% | 1g |
¥114.90 | 2023-09-03 |
2,6-Dichloro-4-iodopyridine Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; 0.1 h, 25 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), dichloro(2,2,4,6,6-pentamethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 25 °C; 10 min, 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Iodine ; 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referentie
- New mixed Li/Mg and Li/Mg/Zn amides for the chemoselective metalation of arenes and heteroarenes, European Journal of Organic Chemistry (2009, 2009, , 1781-1795
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: o-Xylene ; 12 h, 150 °C; 150 °C → rt
1.2 Reagents: Methanol ; 30 min, 45 °C
1.2 Reagents: Methanol ; 30 min, 45 °C
Referentie
- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides, Nature Chemistry (2018, 2018, 10(10), 1016-1022
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Magnesate(1-), tris(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium Solvents: Diethyl ether ; 2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
1.2 Reagents: Iodine
1.3 Reagents: Water
Referentie
- Deprotonation of chloropyridines using lithium magnesates, Tetrahedron Letters (2004, 2004, 45(42), 7873-7877
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine , (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
1.2 2 h, rt
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt
Referentie
- Deprotonative Metalation of Chloro- and Bromopyridines Using Amido-Based Bimetallic Species and Regioselectivity-Computed CH Acidity Relationships, Chemistry - A European Journal (2011, 2011, 17(47), 13284-13297
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Di-μ-chlorobis(tetrahydrofuran)[(tetrahydrofuran)(2,2,6,6-tetramethyl-1-piperidi… ; 1 h, rt
1.2 Reagents: Iodine ; -30 °C
1.2 Reagents: Iodine ; -30 °C
Referentie
- Ground- and Excited-State Properties of Iron(II) Complexes Linked to Organic Chromophores, Inorganic Chemistry (2020, 2020, 59(20), 14746-14761
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Strategies for the selective functionalization of dichloropyridines at various sites, European Journal of Organic Chemistry (2001, 2001, , 1371-1376
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 15 min, -75 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Referentie
- Regiochemically flexible substitutions of di-, tri-, and tetrahalopyridines: the trialkylsilyl trick, Journal of Organic Chemistry (2005, 2005, 70(7), 2494-2502
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: N-Iodosuccinimide , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 4 h, 30 °C
Referentie
- Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids, Journal of the American Chemical Society (2022, 2022, 144(18), 8296-8305
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Potassium iodide Solvents: Water
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran
Referentie
- Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine, Organic Letters (2001, 2001, 3(26), 4263-4265
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
1.2 Reagents: Iodine , Sodium thiosulfate Solvents: Tetrahydrofuran , Water ; 15 h, -75 °C
Referentie
- Synthetic, Optical and Theoretical Study of Alternating Ethylenedioxythiophene-Pyridine Oligomers: Evolution from Planar Conjugated to Helicoidal Structure towards a Chiral Configuration, ChemPhysChem (2016, 2016, 17(24), 4090-4101
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 5 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Referentie
- Exploiting the Versatile Assembly of Arylpyridine Fluorophores for Wavelength Tuning and SAR, Organic Letters (2003, 2003, 5(7), 967-970
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Toluene ; 20 min, 0 °C
1.3 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) ; 3 h, 0 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 Reagents: Acetic acid Solvents: Dimethyl sulfoxide , Acetonitrile
Referentie
- Selective functionalization of complex heterocycles via an automated strong base screening platform, Reaction Chemistry & Engineering (2017, 2017, 2(4), 446-450
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -75 °C; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
Referentie
- Intermolecular contacts in the crystal structures of specifically varied halogen and protonic group substituted azines, CrystEngComm (2017, 2017, 19(22), 3026-3036
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -75 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; -75 °C; 15 min, -75 °C; -75 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referentie
- Synthesis and Structural Characterization of Ethynylene-Bridged Bisazines Featuring Various α-Substitution, Journal of Heterocyclic Chemistry (2015, 2015, 52(4), 1062-1074
2,6-Dichloro-4-iodopyridine Raw materials
- 2,6-Dichloropyridine
- 4-Amino-2,6-dichloropyridine
- Iodobenzene
- 2,6-dichloropyridine-4-carboxylic acid
- 2,6-Dichloro-3-iodopyridine
- 2,6-Dichloropyridine-4-carbonyl Chloride
2,6-Dichloro-4-iodopyridine Preparation Products
2,6-Dichloro-4-iodopyridine Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
Ordernummer:A11245
Voorraadstatus:in Stock
Hoeveelheid:500g/100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 21:34
Prijs ($):769.0/154.0
E-mail:sales@amadischem.com
2,6-Dichloro-4-iodopyridine Gerelateerde literatuur
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:98027-84-0)2,6-Dichloro-4-iodopyridine
Zuiverheid:99%/99%
Hoeveelheid:500g/100g
Prijs ($):769.0/154.0